Cas no 223606-19-7 (1-(3-Fluorophenoxy)butan-2-amine hydrochloride)

1-(3-Fluorophenoxy)butan-2-amine hydrochloride is a fluorinated phenoxyamine derivative with applications in pharmaceutical and chemical research. Its structure features a fluorine-substituted aromatic ring linked to an amine moiety via a butoxy chain, enhancing its reactivity and potential as an intermediate in drug synthesis. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly useful in the development of bioactive molecules, owing to its ability to serve as a building block for pharmacophores targeting CNS and cardiovascular systems. Its well-defined chemical properties make it suitable for precise synthetic applications, ensuring reproducibility in research settings.
1-(3-Fluorophenoxy)butan-2-amine hydrochloride structure
223606-19-7 structure
Product Name:1-(3-Fluorophenoxy)butan-2-amine hydrochloride
CAS No:223606-19-7
MF:C10H15ClFNO
MW:219.68360543251
CID:5726215
PubChem ID:86262500
Update Time:2025-06-12

1-(3-Fluorophenoxy)butan-2-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • AKOS026747261
    • F2167-1576
    • 1-(3-fluorophenoxy)butan-2-amine hydrochloride
    • 1-(3-fluorophenoxy)butan-2-amine;hydrochloride
    • 223606-19-7
    • 1-(3-fluorophenoxy)butan-2-aminehydrochloride
    • EN300-240761
    • 1-(3-Fluorophenoxy)butan-2-amine hydrochloride
    • Inchi: 1S/C10H14FNO.ClH/c1-2-9(12)7-13-10-5-3-4-8(11)6-10;/h3-6,9H,2,7,12H2,1H3;1H
    • InChI Key: XMFMULQQZHWAFW-UHFFFAOYSA-N
    • SMILES: Cl.FC1=CC=CC(=C1)OCC(CC)N

Computed Properties

  • Exact Mass: 219.0826200g/mol
  • Monoisotopic Mass: 219.0826200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 1-(3-Fluorophenoxy)butan-2-amine hydrochloride

Research Update on 1-(3-Fluorophenoxy)butan-2-amine hydrochloride (CAS: 223606-19-7): Recent Advances and Applications

1-(3-Fluorophenoxy)butan-2-amine hydrochloride (CAS: 223606-19-7) is a fluorinated phenethylamine derivative that has garnered significant interest in medicinal chemistry and neuroscience research due to its structural similarity to known psychoactive compounds and potential pharmacological applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic potential in neurological disorders.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's binding affinity to monoamine transporters, revealing selective serotonin reuptake inhibition (SSRI) activity with an IC50 of 12.3 nM for SERT, significantly lower than its affinity for DAT (IC50 > 1 μM) or NET (IC50 = 450 nM). This selectivity profile suggests potential applications in mood disorder treatment, though with a different pharmacological signature than classical SSRIs due to its unique fluorophenoxy substitution pattern.

In neuropharmacology research, 1-(3-Fluorophenoxy)butan-2-amine hydrochloride has shown promise as a tool compound for studying serotonin receptor modulation. A recent Nature Communications paper (2024) demonstrated its ability to potentiate 5-HT1A receptor-mediated signaling in prefrontal cortex pyramidal neurons at concentrations as low as 100 nM, while showing minimal activity at other serotonin receptor subtypes. This receptor-specific modulation may explain the compound's atypical behavioral effects observed in rodent models of depression.

The compound's metabolic stability has been improved through structural optimization, as reported in ACS Chemical Neuroscience (2023). Introduction of the fluorine atom at the 3-position of the phenoxy ring significantly increased plasma half-life (t1/2 = 4.7 hours in rats) compared to non-fluorinated analogs, while maintaining favorable blood-brain barrier permeability (brain/plasma ratio = 3.2 at 1 hour post-administration). These pharmacokinetic properties make it a valuable candidate for further preclinical development.

Recent patent applications (WO2024015321, 2024) have disclosed novel crystalline forms of 1-(3-Fluorophenoxy)butan-2-amine hydrochloride with improved solubility and stability profiles. Form II, characterized by distinct X-ray powder diffraction peaks at 8.2°, 16.5°, and 24.8° 2θ, shows particular promise for pharmaceutical formulation development with a solubility of 28 mg/mL in aqueous buffer at pH 7.4, representing a 3-fold improvement over the original amorphous form.

Toxicological assessments published in Regulatory Toxicology and Pharmacology (2023) indicate a favorable safety profile, with no observed genotoxicity in Ames tests and an LD50 > 500 mg/kg in acute oral toxicity studies in rats. However, researchers caution that the compound's potential for inducing mild hyperthermia at higher doses (≥10 mg/kg) warrants careful dose optimization in clinical translation.

Emerging applications extend beyond CNS disorders, with a recent Cell Chemical Biology study (2024) identifying 1-(3-Fluorophenoxy)butan-2-amine hydrochloride as a novel autophagy enhancer through an unbiased phenotypic screen. The compound was shown to promote LC3-II accumulation (EC50 = 1.8 μM) and reduce p62 protein levels in neuronal cells, suggesting potential utility in neurodegenerative disease models where autophagy impairment plays a pathogenic role.

Ongoing clinical development remains limited, but Phase I trials are anticipated to begin in 2025 based on recent investor reports from several biotech firms. The research community continues to explore structure-activity relationships around this scaffold, with particular focus on optimizing the fluorophenoxy moiety for enhanced target engagement and reduced off-target effects.

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